![molecular formula C14H12N2O2S B2869206 2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal CAS No. 338400-27-4](/img/structure/B2869206.png)
2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal” is a chemical compound with the molecular formula C14H12N2O2S . It has a molecular weight of 272.3300 . This compound is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2-thienyl group (a sulfur-containing heterocycle), a 3-methylphenyl group (a benzene ring with a methyl substituent), and a hydrazone group (a nitrogen-nitrogen double bond with one nitrogen bonded to a carbonyl carbon) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has demonstrated the versatility of compounds similar to "2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal" in synthesizing heterocyclic structures through condensation reactions and electrocyclization pathways. Al-Mousawi and El-Apasery (2012) highlighted its utility in forming arylazonicotinates and pyrido[c]cinnolines, emphasizing novel pathways like 6π-electrocyclization reactions, showcasing its significance in creating complex organic structures with potential pharmaceutical applications Al-Mousawi & El-Apasery, 2012.
Biological Activities
The biological activities of derivatives have been extensively studied, with many showing antimicrobial and anticancer potentials. For instance, the synthesis and evaluation of copper(II) and nickel(II) complexes incorporating bidentate oxygen–nitrogen hydrazone ligands, as described by El-Sherif (2009), underline the antimicrobial efficacy of these compounds, particularly against Gram-positive bacteria, indicating their potential in developing new antimicrobial agents El-Sherif, 2009.
Antimicrobial and Antitumor Activities
Further research into the antimicrobial and antitumor activities of these compounds has revealed promising results. For example, Reddy et al. (2013) synthesized novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety, which exhibited significant antibacterial and antifungal activities. This study adds to the growing evidence of the therapeutic potential of these compounds Reddy et al., 2013.
Photochromic and Electrochemical Applications
Moreover, derivatives of this compound have found applications in material science, such as in the development of photochromic materials. Irie et al. (2000) explored the photochromism of related compounds in the single-crystalline phase, highlighting their potential use in developing optical switches and storage devices Irie et al., 2000.
Safety and Hazards
This compound is classified as having acute toxicity, whether through inhalation, dermal contact, or oral ingestion . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .
Eigenschaften
IUPAC Name |
(Z)-3-hydroxy-2-[(3-methylphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)15-16-12(9-17)14(18)13-6-3-7-19-13/h2-9,17H,1H3/b12-9-,16-15? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRLLRFSKOLXRX-URYLYREUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=CO)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=N/C(=C\O)/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)
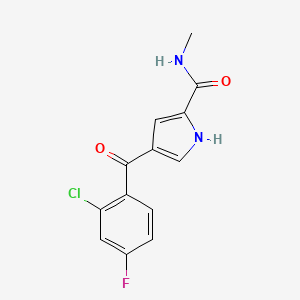
![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2869126.png)
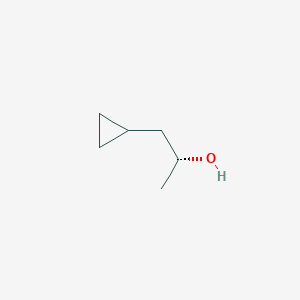
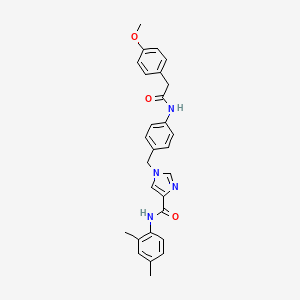

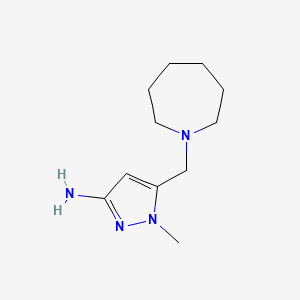
![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-methoxyphenoxy)propanamide](/img/structure/B2869139.png)


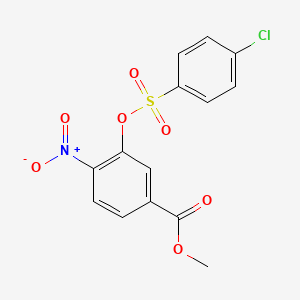
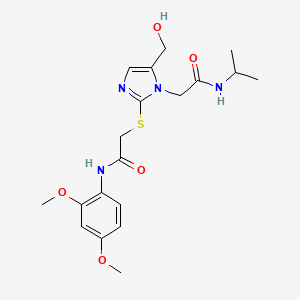
![3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2869146.png)